

# theoretical studies on glyoxime metal complexes

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## Compound of Interest

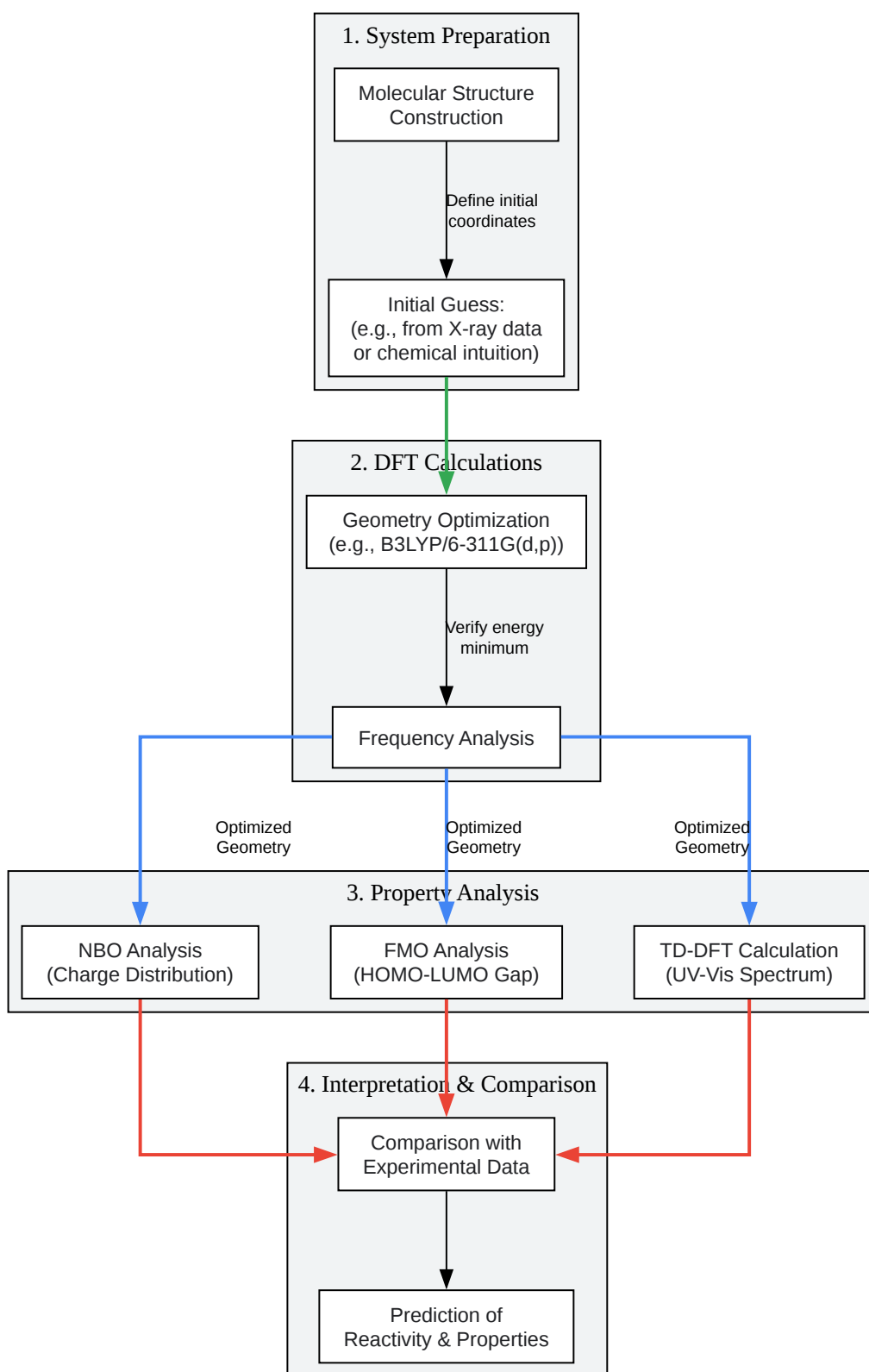
Compound Name: Glyoxime

Cat. No.: B048743

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## Visualization: Computational Workflow

The following diagram illustrates the logical workflow of a typical computational investigation of a **glyoxime** metal complex.



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Computational workflow for theoretical studies.

## Structural and Electronic Properties of Ni(dmg)<sub>2</sub>

DFT calculations provide high-fidelity predictions of the geometric and electronic structure of complexes like Ni(dmg)<sub>2</sub>. The data summarized below is derived from computational studies and serves as a benchmark for understanding this class of molecules.<sup>[1][2][3]</sup>

### Data Presentation

Table 1: Selected Optimized Geometric Parameters for Ni(dmg)<sub>2</sub>.

Parameter	Bond	Calculated Value
Bond Length	Ni-N	1.87 Å
	N-O	1.36 Å
	C-N	1.30 Å
	C-C	1.48 Å
Bond Angle	N-Ni-N (bite)	81.5°
	N-Ni-N (trans)	98.5°
	Ni-N-C	115.0°

|| O-N-C | 120.5° |

Table 2: Frontier Molecular Orbital (FMO) Properties of Ni(dmg)<sub>2</sub>.

Orbital	Energy (eV)	Contribution
HOMO	-5.78	Primarily Ni d-orbitals, with contribution from ligand p-orbitals
LUMO	-2.15	Primarily ligand π* orbitals, with contribution from Ni d-orbitals

| HOMO-LUMO Gap | 3.63 | - |

Table 3: Calculated Electronic Transitions (TD-DFT) for Ni(dmg)<sub>2</sub>.

Transition	Excitation Energy (nm)	Oscillator Strength (f)	Assignment
S <sub>0</sub> → S <sub>1</sub>	385	0.095	Metal-to-Ligand Charge Transfer (MLCT)
S <sub>0</sub> → S <sub>2</sub>	352	0.078	MLCT / d-d transition

| S<sub>0</sub> → S<sub>3</sub> | 320 | 0.150 | Ligand-to-Metal Charge Transfer (LMCT) / Intra-ligand (IL) |

Table 4: Natural Bond Orbital (NBO) Analysis for Ni(dmg)<sub>2</sub>.

Atom	Natural Atomic Charge (e)
Ni	+0.25
N (coordinating)	-0.60
O	-0.65

| C (imine) | +0.30 |

## Applications and Mechanistic Insights

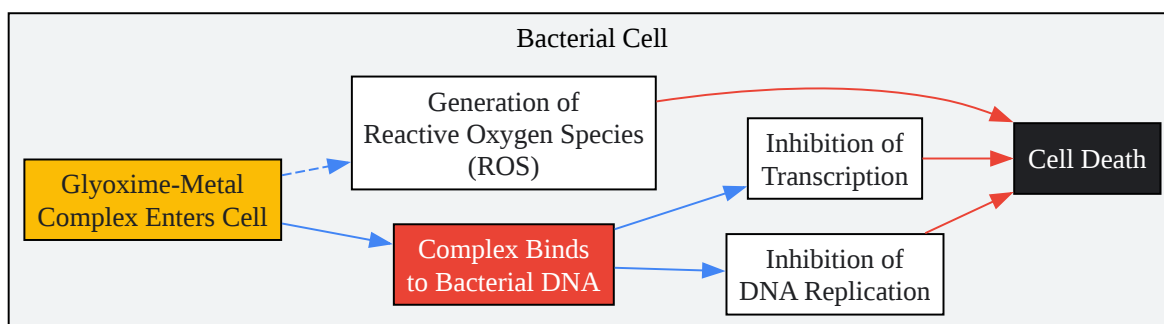
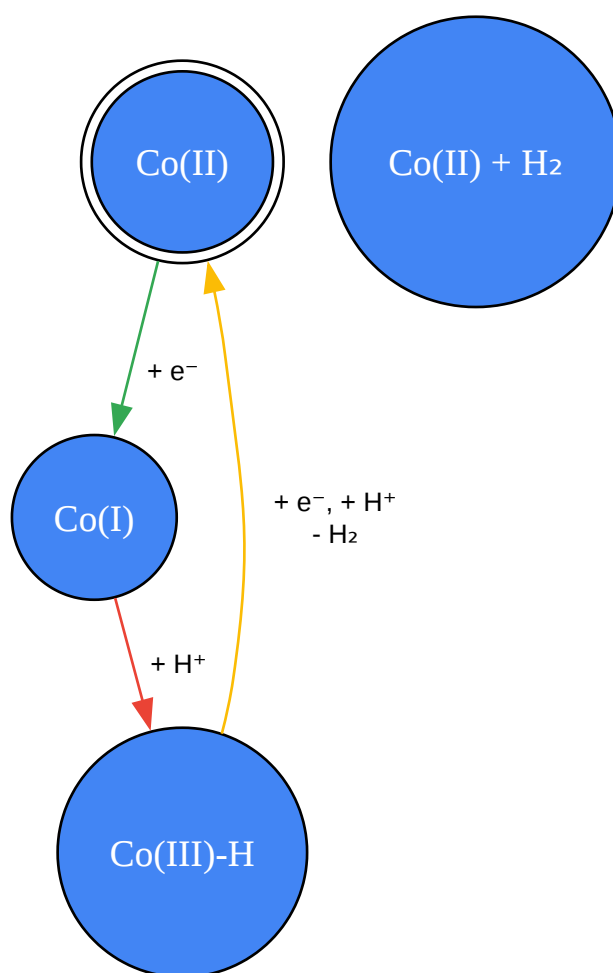
Theoretical studies are crucial for elucidating the mechanisms behind the catalytic and biological activities of **glyoxime** metal complexes.

### Catalysis: Hydrogen Evolution

Cobalt-**glyoxime** complexes, often called "cobaloximes," are celebrated molecular catalysts for the reduction of protons to produce hydrogen (H<sub>2</sub>). DFT studies have been instrumental in mapping out the catalytic cycle. The process generally involves the reduction of the Co(II) center to a highly reactive Co(I) species, which then reacts with a proton source to form a

Co(III)-hydride intermediate. Subsequent reaction of this intermediate leads to the release of  $\text{H}_2$ .

The following diagram illustrates the key steps in the catalytic hydrogen evolution reaction mediated by a cobaloxime complex.



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## References

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